molecular formula C3Cl4O3 B1299819 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one CAS No. 22432-68-4

4,4,5,5-Tetrachloro-1,3-dioxolan-2-one

Cat. No.: B1299819
CAS No.: 22432-68-4
M. Wt: 225.8 g/mol
InChI Key: TXQPIYKVIOKFAB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetrachloro-1,3-dioxolan-2-one is a chemical compound with the molecular formula C₃Cl₄O₃ and a molecular weight of 225.84 g/mol . It is known for its unique structure, which includes a dioxolan ring substituted with four chlorine atoms. This compound is primarily used in research and industrial applications due to its reactivity and stability.

Preparation Methods

4,4,5,5-Tetrachloro-1,3-dioxolan-2-one can be synthesized through the reaction of phosphorus pentachloride with amines . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity.

Chemical Reactions Analysis

4,4,5,5-Tetrachloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen chloride, oxalyl chloride, and bases. Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

4,4,5,5-Tetrachloro-1,3-dioxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one involves its reactivity with various molecular targets. The chlorine atoms and the dioxolan ring structure allow it to interact with different pathways, leading to the formation of new compounds. These interactions are crucial in its applications in synthesis and research .

Comparison with Similar Compounds

4,4,5,5-Tetrachloro-1,3-dioxolan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the chlorine atoms, making it valuable in specialized research and industrial applications.

Biological Activity

4,4,5,5-Tetrachloro-1,3-dioxolan-2-one (commonly referred to as tetrachlorodioxolan) is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tetrachlorodioxolan is characterized by its dioxolane ring structure and the presence of four chlorine atoms. Its molecular formula is C3Cl4O3, and it exhibits significant reactivity due to the chlorinated groups that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The chloromethyl groups in the compound are particularly reactive, allowing it to interact with various biological targets. This reactivity can lead to the formation of bioactive derivatives that may exhibit antiviral and anticancer properties .

Antiviral and Anticancer Potential

Research indicates that compounds similar to tetrachlorodioxolan have been investigated for their potential as antiviral agents. Preliminary studies suggest that derivatives of this compound can inhibit viral replication mechanisms. Similarly, its application in anticancer drug development is being explored due to its ability to modify cellular pathways involved in tumor growth .

Study on Antiviral Activity

A study published in 2023 examined the antiviral properties of chlorinated dioxolanes. The researchers found that certain derivatives demonstrated significant activity against specific viral strains. The study highlighted the importance of the dioxolane structure in enhancing antiviral efficacy through targeted modifications .

Anticancer Applications

In a separate investigation focusing on anticancer properties, tetrachlorodioxolan was evaluated for its effects on cancer cell lines. The results showed that the compound could induce apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its safety profile. Toxicological assessments indicate potential mutagenic effects associated with chlorinated compounds. Therefore, further studies are necessary to evaluate the safety and long-term effects of exposure to this compound in both laboratory and clinical settings .

Comparative Analysis

Property This compound Similar Compounds
Molecular Formula C3Cl4O3Varies (e.g., C3F4O3 for tetrafluorodioxolan)
Antiviral Activity ModerateHigh (some derivatives)
Anticancer Potential PromisingEstablished (e.g., other dioxolanes)
Toxicity Profile Potentially mutagenicVaries widely

Properties

IUPAC Name

4,4,5,5-tetrachloro-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl4O3/c4-2(5)3(6,7)10-1(8)9-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQPIYKVIOKFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)OC(C(O1)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176970
Record name 1,3-Dioxolan-2-one, 4,4,5,5-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22432-68-4
Record name 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22432-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolan-2-one, 4,4,5,5-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022432684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolan-2-one, 4,4,5,5-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,-tetrachloro-1,3-dioxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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